A Technical Guide to 2-Hydroxy-6-trifluoromethylphenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
A Technical Guide to 2-Hydroxy-6-trifluoromethylphenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-6-trifluoromethylphenylboronic acid (CAS Number 2096333-79-6), a specialized building block with significant potential in drug discovery and materials science. Due to the limited publicly available data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a predictive yet scientifically grounded framework for its synthesis, physicochemical properties, and reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this and similar highly functionalized boronic acids into their synthetic programs.
Introduction: The Strategic Value of Highly Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance has made it a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]
The strategic placement of substituents on the phenylboronic acid ring allows for the fine-tuning of steric and electronic properties, which in turn can influence the biological activity and pharmacokinetic profile of the resulting products. The target molecule, 2-Hydroxy-6-trifluoromethylphenylboronic acid, is a prime example of a highly functionalized building block. The ortho-hydroxy group can act as a directing group, participate in intramolecular hydrogen bonding, and serve as a handle for further functionalization. The ortho-trifluoromethyl group, a common motif in medicinal chemistry, is a strong electron-withdrawing group that can significantly impact the acidity of the boronic acid and the lipophilicity and metabolic stability of the final compound. This unique substitution pattern makes it a valuable tool for accessing novel chemical space.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₆BF₃O₃ | Based on the chemical structure. |
| Molecular Weight | 205.93 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids.[3] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, THF, dioxane); sparingly soluble in nonpolar solvents and water. | The hydroxyl and boronic acid groups will impart polarity, while the trifluoromethylphenyl core provides some lipophilicity. Phenylboronic acid itself is soluble in diethyl ether and ethanol.[3] |
| Acidity (pKa) | Expected to be a stronger acid than phenylboronic acid (pKa ≈ 8.83).[3] | The strongly electron-withdrawing trifluoromethyl group will increase the Lewis acidity of the boron center. The presence of an ortho-hydroxy group can either increase or decrease acidity depending on intramolecular hydrogen bonding.[4] |
| Stability | Susceptible to protodeboronation, especially under aqueous basic or acidic conditions.[5] The presence of two ortho substituents may provide some steric protection against this decomposition pathway. | Arylboronic acids can undergo decomposition via the loss of the boronic acid group.[5] Proper storage in a cool, dry place is recommended. |
Synthesis of 2-Hydroxy-6-trifluoromethylphenylboronic Acid: Plausible Synthetic Routes
Several established methods for the synthesis of phenylboronic acids can be adapted for the preparation of 2-Hydroxy-6-trifluoromethylphenylboronic acid. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Borylation of a Pre-functionalized Arene via Organometallic Intermediates
This classical approach involves the formation of an organometallic species from a suitable aryl halide, followed by quenching with a borate ester.[1]
Figure 1: General workflow for the synthesis via an organometallic intermediate.
Causality Behind Experimental Choices:
-
Organometallic Formation: The choice between an organolithium (using n-BuLi) or a Grignard reagent (using Mg) depends on the compatibility of other functional groups on the starting material. The ortho-hydroxy group must be protected (e.g., as a methoxy or silyl ether) prior to this step to prevent quenching of the organometallic intermediate.
-
Borylation: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophilic boron sources. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.
Route 2: Demethylation of a Methoxy-Substituted Precursor
A patent describes a method for preparing ortho-hydroxy phenylboronic acids by demethylation of the corresponding ortho-methoxy phenylboronic acid.[6] This approach can be highly effective if the methoxy-substituted precursor is more readily accessible.
Figure 2: Synthesis via demethylation of a methoxy-substituted precursor.
Causality Behind Experimental Choices:
-
Demethylating Agent: Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. Alternatively, Lewis acids like aluminum trichloride in the presence of a soft nucleophile like a thiol can also be employed.[6]
-
Reaction Conditions: These reactions are typically carried out in an inert solvent such as dichloromethane at temperatures ranging from -78 °C to room temperature.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 2-Hydroxy-6-trifluoromethylphenylboronic acid is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures.[1]
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
The Influence of ortho-Substituents
The reactivity of 2-Hydroxy-6-trifluoromethylphenylboronic acid in the Suzuki-Miyaura coupling will be governed by a combination of steric and electronic effects from the two ortho-substituents.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step.[8] Conversely, the hydroxyl group is electron-donating by resonance, which could counteract this effect to some extent. The overall electronic effect will be a balance of these opposing influences.
-
Steric Effects: The presence of two substituents in the ortho positions creates significant steric hindrance around the boronic acid moiety. This can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[9][10] However, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome this steric hindrance.[9]
Recommended Protocol for Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol that can serve as a starting point for the Suzuki-Miyaura coupling of 2-Hydroxy-6-trifluoromethylphenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent will likely be necessary for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), 2-Hydroxy-6-trifluoromethylphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).[11] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety and Handling
As with all laboratory chemicals, 2-Hydroxy-6-trifluoromethylphenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[12]
-
Hazards of Fluorinated Compounds: Fluorinated organic compounds can have unique hazards.[12] While this specific compound's toxicity is unknown, it is prudent to handle it with care. In case of fire, decomposition may produce hazardous gases such as hydrogen fluoride.[14]
Conclusion and Future Outlook
2-Hydroxy-6-trifluoromethylphenylboronic acid represents a valuable and highly functionalized building block for organic synthesis. While direct experimental data is sparse, a predictive understanding of its properties and reactivity can be derived from the well-established chemistry of its structural analogs. The combination of an ortho-hydroxy and an ortho-trifluoromethyl group offers unique opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1][15][16] Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly contribute to the advancement of these fields.
References
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 244. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10556-10561. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
-
Angiulli, G., et al. (2022). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 24(1), 133-138. Available at: [Link]
-
PubChem. 4-Hydroxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Nishikawa, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(43), 15339-15344. Available at: [Link]
-
Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1288. Available at: [Link]
-
Gierczyk, B., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 841. Available at: [Link]
- Google Patents. (2015). CN104788483A - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto.
-
Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6696-6699. Available at: [Link]
-
Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]
-
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. Available at: [Link]
-
ResearchGate. (2019). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Available at: [Link]
-
ResearchGate. (2020). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
Chemical Communications. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Available at: [Link]
-
Organic Letters. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available at: [Link]
-
Purdue University. Fluorine Safety. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
RSC Medicinal Chemistry. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Available at: [Link]
-
PubMed Central. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available at: [Link]
-
ACS Omega. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Available at: [Link]
-
Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.2: Synthesis and Stability. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2019). Synthetic applications of arylboronic acid via an aryl radical transfer pathway. Available at: [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Available at: [Link]
-
ACS Omega. (2022). Phenylboronic-Acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Available at: [Link]
-
ResearchGate. (2018). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Available at: [Link]
-
SlideShare. (2016). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104788483A - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Hydroxyphenylboronic acid | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluoropolymers.eu [fluoropolymers.eu]
- 15. japsonline.com [japsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
